![molecular formula C13H12BrN B14339141 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline CAS No. 103620-42-4](/img/structure/B14339141.png)
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can be achieved through several synthetic routes. One common method involves the bromination of 7,8,9,10-tetrahydrobenzo[f]quinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The bromination reaction is highly selective, leading to the formation of the desired product with high yield.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反応の分析
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. Common reagents for these reactions include sodium azide, potassium thiolate, and alkyl halides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline derivatives with different functional groups.
科学的研究の応用
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used as a probe to study biological processes and interactions. Its bromine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties. It can be used in the synthesis of organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action can vary depending on the biological system and the specific derivative used .
類似化合物との比較
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can be compared with other similar compounds, such as:
7,8,9,10-Tetrahydrobenzo[f]quinoline: Lacks the bromine atom, resulting in different reactivity and applications.
10-Chloro-7,8,9,10-tetrahydrobenzo[f]quinoline: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological activities.
10-Iodo-7,8,9,10-tetrahydrobenzo[f]quinoline:
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific chemical and biological properties that can be exploited in various research and industrial applications .
特性
CAS番号 |
103620-42-4 |
|---|---|
分子式 |
C13H12BrN |
分子量 |
262.14 g/mol |
IUPAC名 |
10-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H12BrN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h2,4,6-8,11H,1,3,5H2 |
InChIキー |
TZVGUOMWCOEZKD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC3=C2C=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


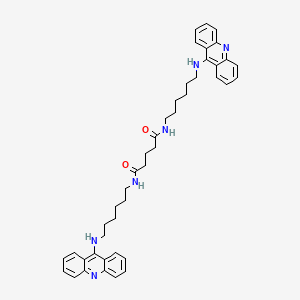
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
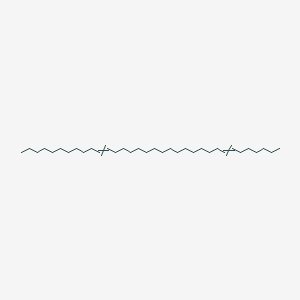
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
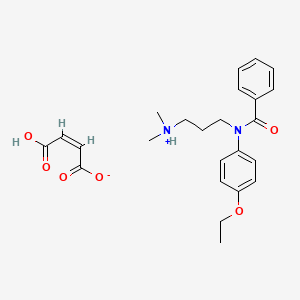

![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
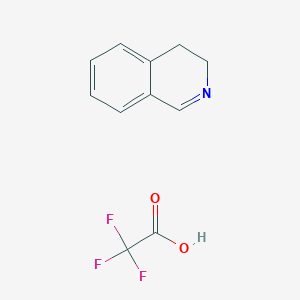
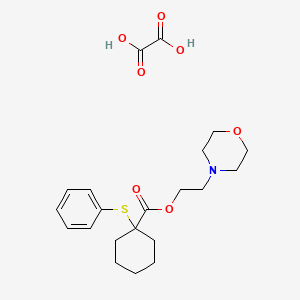
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
